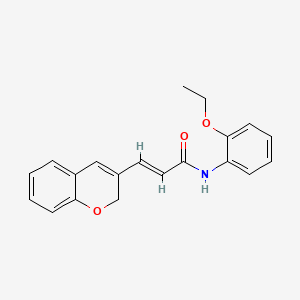

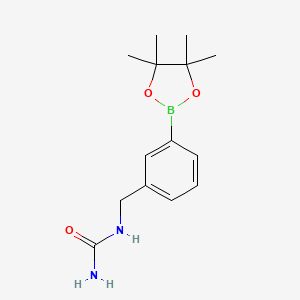

N-Boc-1-allyl-1-aminocyclohexan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Boc-1-allyl-1-aminocyclohexan” is a chemical compound. The Boc group in the name refers to the tert-butyl carbamates (Boc) protective group, which is commonly used in organic synthesis to protect amines . The Boc group is stable towards most nucleophiles and bases . The product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Applications De Recherche Scientifique

Radical Reagents and Polymerization

N-Heterocyclic carbene boranes (NHC-boranes) represent a new class of "clean" reagents for reductive radical chain transformations, where the reactivity can be tuned via different NHC ring units and substituents. This study demonstrates the generation and reactivity of boron-centered radicals, which are significantly reactive towards hydrogen atoms from NHC-boranes, especially in the context of sterically unhindered centers. This reactivity suggests potential in the development of novel polymerization processes and materials science applications (Walton et al., 2010).

Synthesis of Polymeric Materials

Research into the polymerization of 2-allyl-1-methylenecyclohexane by an alternating intra-intermolecular propagation mechanism to produce specific polymeric structures reveals the synthetic versatility of allyl-substituted cyclohexane compounds. This process involves the transformation of cyclohexanone to the desired monomer, followed by polymerization, showcasing the potential of such compounds in creating novel polymeric materials with unique properties (Butler & Miles, 1966).

Crystallographic Characterization

The crystallographic analysis of 1-aminocyclohexane-1-carboxylic acid derivatives, including those protected with Boc groups, provides insights into the conformational preferences of these compounds, which is crucial for understanding their reactivity and potential applications in designing peptides and peptidomimetics (Valle et al., 1988).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-5-9-14(10-7-6-8-11-14)15-12(16)17-13(2,3)4/h5H,1,6-11H2,2-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWARENQJRFYKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)

![N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2766912.png)